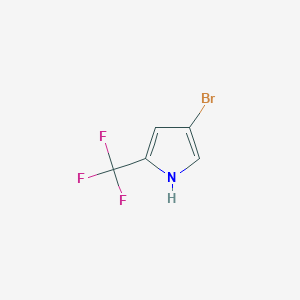

4-bromo-2-(trifluoromethyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N/c6-3-1-4(10-2-3)5(7,8)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPQOTJVOPWQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Trifluoromethyl 1h Pyrrole

Direct and Indirect Synthetic Routes to the Core Pyrrole (B145914) Scaffold

The synthesis of the 4-bromo-2-(trifluoromethyl)-1H-pyrrole scaffold is achieved through carefully designed routes that build the heterocyclic ring from acyclic or different cyclic precursors. These strategies are broadly categorized based on the nature of the starting materials and the sequence of bond-forming events.

Construction from Halogenated and Trifluoromethylated Precursors

A prominent approach involves the use of precursors already containing the requisite halogen and trifluoromethyl groups. This pre-functionalization strategy allows for direct assembly of the target pyrrole ring system with the desired substituents in place.

A concise and efficient method for synthesizing N-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles involves the heterocyclization of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with various primary amines. acs.orgacs.org This reaction offers several advantages, including the use of readily available starting materials, mild reaction conditions, and high yields, reaching up to 98%. acs.orgacs.org

The general synthetic scheme proceeds via the initial preparation of enaminones from the allylic bromination of 4-methoxy-1,1,1-trifluoropent-3-en-2-one, followed by a reaction with a primary or secondary amine. acs.org These resulting enaminones then react with primary amines to furnish the desired 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. acs.org An alternative three-component reaction strategy has also been developed, reacting the bromo-enone directly with two equivalents of a primary amine, often in the presence of a base like triethylamine, to produce the pyrrole in good yields. acs.org

Table 1: Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles

| Enaminone Precursor | Amine Reactant | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Enaminone 14 | Aniline | Ethanol | Triethylamine | Good | acs.org |

| Note: This table is illustrative of the reaction conditions described in the literature. "Good" yields were reported without specific percentages in some cases. acs.org |

Tandem annulation reactions of 1,3-enynes represent a powerful strategy for the construction of functionalized pyrrole derivatives. beilstein-journals.orgnih.gov These reactions involve a sequence of intramolecular and intermolecular bond formations in a single operational step, leading to complex heterocyclic structures from simpler starting materials. beilstein-journals.org

The electrophilic halogenocyclization of 2-nitro-1,3-enynes provides an effective route to halogenated pyrroles. beilstein-journals.org Specifically, the iodocyclization of these substrates has been successfully employed. beilstein-journals.org This transformation capitalizes on the reactivity of the enyne system towards an electrophilic halogen source, which triggers a cyclization cascade to form the pyrrole ring. beilstein-journals.orgbeilstein-journals.org The nitro group plays a crucial role in activating the substrate for the initial electrophilic attack and directing the cyclization pathway. beilstein-journals.org

A copper-catalyzed cascade cyclization of 2-nitro-1,3-enynes with amines offers a pathway to tetrasubstituted pyrroles. beilstein-journals.org This method is notable for its mild reaction conditions, typically employing copper(II) triflate (Cu(OTf)₂) as a catalyst in a solvent like THF at room temperature. beilstein-journals.org The reaction proceeds smoothly under an air atmosphere, highlighting its operational simplicity. beilstein-journals.org This transformation involves a sequence of events including aza-Michael addition followed by cyclization to construct the pyrrole core. nih.gov The introduction of a trifluoromethyl group into the starting enyne allows for the synthesis of trifluoromethyl-substituted pyrroles, which are of significant interest due to their potential biological activities. beilstein-journals.org

Table 2: Copper-Catalyzed Annulation of 2-Nitro-1,3-enynes with Amines

| Enyne Substrate | Amine | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Nitro-1,3-enyne | Primary/Secondary Amines | Cu(OTf)₂ (5 mol %) | THF | Room Temp | Not specified | beilstein-journals.org |

Three-component cascade reactions provide a highly convergent and atom-economical approach to fully substituted trifluoromethyl pyrroles. nih.govacs.org A notable example involves the reaction of 1,3-enynes, anilines, and a trifluoromethylating agent, such as Togni Reagent II. nih.govacs.org This reaction is promoted by a dual catalytic system of Cu(II) and Rh(III) and proceeds with high regioselectivity under mild conditions. nih.govacs.org

The transformation is believed to occur through a cascade sequence involving an aza-Michael addition, trifluoromethylation, cyclization, and subsequent oxidation to afford the aromatic pyrrole ring. nih.gov This methodology allows for the direct incorporation of the trifluoromethyl group into the pyrrole scaffold from a dedicated CF₃ source, expanding the toolkit for creating these valuable heterocyclic compounds. nih.govacs.org

Table 3: Three-Component Synthesis of Trifluoromethyl Pyrroles

| Component 1 | Component 2 | CF₃ Source | Catalyst System | Key Transformation Steps | Reference |

|---|---|---|---|---|---|

| 1,3-Enyne | Aniline | Togni Reagent II | Cu(II)/Rh(III) | Aza-Michael addition, Trifluoromethylation, Cyclization, Oxidation | nih.govacs.org |

Palladium-Catalyzed Cascade C-C Coupling and Cyclization Strategies

Palladium-catalyzed cascade reactions represent a powerful and efficient strategy for the rapid assembly of complex cyclic and polycyclic molecules from simple precursors in a single operation. cdnsciencepub.com These processes, which combine multiple bond-forming events (both C-C and C-X) in one pot, offer high step- and atom-economy. cdnsciencepub.comresearchgate.net The synthesis of substituted pyrroles, including scaffolds like this compound, can be envisioned through a carefully designed cascade sequence.

The general approach involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by a series of intramolecular reactions such as Heck-type cyclizations, carbonylations, or aminocarbonylations to build the heterocyclic ring. drugfuture.com For the specific target molecule, a hypothetical pathway could involve a starting material containing a trifluoromethyl group and a suitably positioned alkene or alkyne, which undergoes a palladium-catalyzed cyclization with a bromine-containing component. The versatility of palladium catalysis allows for high functional group tolerance, which is crucial when dealing with the electron-deficient nature of the trifluoromethylated precursors. researchgate.net These cascade strategies have been successfully applied to the synthesis of various nitrogen-containing heterocycles, demonstrating their potential for creating structurally diverse pyrrole libraries. wikipedia.orgorganic-chemistry.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a Pd(0) source (e.g., Pd(OAc)2 with phosphine (B1218219) ligands) or a Pd(II) catalyst. | researchgate.net |

| Key Steps | Can include oxidative addition, carbopalladation, migratory insertion, and reductive elimination. | cdnsciencepub.com |

| Advantages | High step-economy, rapid increase in molecular complexity, potential for stereoselectivity. | cdnsciencepub.comresearchgate.net |

| Application | Synthesis of polycyclic scaffolds, natural products, and functionalized heterocycles. | drugfuture.comwikipedia.orgorganic-chemistry.org |

Cyclocondensation Approaches via β-Ketonitriles

Cyclocondensation reactions provide a direct route to heterocyclic systems. The use of β-ketonitriles or related α-aminonitriles as precursors is a notable strategy for assembling the pyrrole ring. A common method involves the reaction of enones with aminoacetonitrile, which proceeds through a one-pot sequence to furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles. youtube.com These intermediates can then be oxidized to yield the corresponding aromatic pyrrole-2-carbonitriles. quimicaorganica.org

The key step is believed to be the thermal electrocyclization of a 2-azapentadienyl anion, formed after the initial condensation of the reactants. youtube.com To construct a 2-(trifluoromethyl)pyrrole, a trifluoromethylated enone or a related β-dicarbonyl equivalent would be required. The subsequent introduction of bromine at the 4-position could be achieved through electrophilic bromination of the resulting pyrrole. While this method is effective for producing various substituted pyrroles, the stability of the dihydropyrrole intermediate and the conditions required for the final aromatization step are critical considerations. youtube.comquimicaorganica.org

Classical and Modern Pyrrole Synthesis Adaptations

Several classical named reactions remain cornerstones of pyrrole synthesis, with modern adaptations improving their scope, efficiency, and environmental footprint.

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing pyrroles. chemtube3d.com The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to form the pyrrole ring with the elimination of two water molecules. deepdyve.com This method is highly valuable for producing a wide range of N-substituted and C-substituted pyrroles.

To apply this to this compound, a key precursor would be 3-bromo-1,1,1-trifluorohexane-2,5-dione. The reaction of this specialized 1,4-diketone with ammonia would, in principle, yield the target molecule. The primary challenge lies in the synthesis of the requisite asymmetric and highly functionalized dicarbonyl starting material. Modern variations of the Paal-Knorr reaction utilize milder catalysts and conditions, including iron(III) chloride in water, to improve yields and functional group compatibility.

Beyond the Paal-Knorr reaction, several other classical methods offer alternative pathways to substituted pyrroles.

Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino-ketone with a β-ketoester or other ketone with an α-electron-withdrawing group. Because α-amino-ketones are prone to self-condensation, they are often generated in situ from the corresponding oxime. The synthesis of this compound via this route would require a trifluoromethylated α-amino-ketone and a brominated β-ketoester, presenting significant synthetic challenges for the starting materials.

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis constructs the pyrrole ring from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. The mechanism involves the initial formation of an enamine from the β-ketoester and amine, which then attacks the α-haloketone. Adapting this for the target compound would necessitate a trifluoromethyl-containing β-ketoester and a bromo-substituted α-haloketone, or vice versa.

Feist-Benary Synthesis: Primarily known as a furan (B31954) synthesis, the Feist-Benary reaction involves the condensation of an α-haloketone with a β-dicarbonyl compound. However, when ammonia is used as the condensing agent instead of other bases like pyridine, pyrrole derivatives are consistently formed as byproducts, and in some cases, as the main products. chemtube3d.com This provides a potential, albeit less direct, route to functionalized pyrroles.

Van Leusen Pyrrole Synthesis: This modern method is a powerful tool for creating 3,4-disubstituted pyrroles. It employs a [3+2] cycloaddition reaction between an electron-deficient alkene (such as a vinyl sulfone or α,β-unsaturated ketone) and p-toluenesulfonylmethyl isocyanide (TosMIC). The reaction is base-catalyzed and proceeds via a Michael addition followed by intramolecular cyclization and elimination of toluenesulfinic acid. To form the target molecule, a precursor like (E)-4-bromo-1,1,1-trifluorobut-3-en-2-one could theoretically react with TosMIC.

| Synthesis Name | Key Reactants | Resulting Substitution Pattern | Reference |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound + Amine/Ammonia | Highly versatile for C- and N-substitution | chemtube3d.com |

| Knorr | α-Amino-ketone + β-Ketoester | Substituted pyrroles, often with ester groups | |

| Hantzsch | β-Ketoester + α-Haloketone + Amine/Ammonia | Substituted pyrroles, often with ester groups | |

| Feist-Benary | α-Haloketone + β-Dicarbonyl compound + Ammonia | Yields pyrroles as secondary or main products | |

| Van Leusen | Electron-deficient alkene + TosMIC | Typically yields 3,4-disubstituted pyrroles |

Environmentally Conscious Synthetic Protocols (e.g., Solvent-Free Methods)

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic protocols for heterocycles. These methods aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. For pyrrole synthesis, several environmentally conscious approaches have been reported.

Solvent-free or "neat" reaction conditions have been successfully applied to the Paal-Knorr synthesis, often accelerated by microwave irradiation or mechanochemical mixing (ball milling). These techniques can significantly shorten reaction times and simplify product purification. The use of water as a reaction solvent is another key green strategy, as demonstrated in iron-catalyzed Paal-Knorr condensations. Furthermore, the development of catalysts based on abundant and non-toxic metals, such as manganese, for the dehydrogenative synthesis of pyrroles from diols and amines, offers a sustainable alternative to precious metal catalysts. These green methodologies are highly desirable for the industrial-scale production of valuable pyrrole building blocks.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold is primed for further chemical modification, allowing for the creation of a diverse range of derivatives. The two key functional handles—the C-Br bond and the acidic N-H proton—along with the other ring positions, offer multiple avenues for derivatization.

Research on the closely related 2-(trifluoromethyl)-1H-pyrrole has shown that functionalization can be achieved with high regioselectivity. Electrophilic substitution reactions, such as nitration or sulfonation, and metallation-electrophile quench sequences are powerful methods for introducing new functional groups. For this compound, deprotonation with a strong base (e.g., n-BuLi) followed by reaction with an electrophile would likely lead to substitution at the C5 position, which is activated by both the adjacent nitrogen and the trifluoromethyl group.

The bromine atom at the C4 position is arguably the most versatile functional group for derivatization. It can readily participate in a wide array of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

These transformations allow for the direct attachment of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 4-position, providing rapid access to complex molecules from a common intermediate. A patent describing the synthesis of a related compound, 4-bromo-2-aryl-5-trifluoromethyl-1H-pyrrole-3-carbonitrile, highlights the utility of bromination as a key step in building complexity on this type of scaffold.

Regioselective Functionalization of the Pyrrole Ring

The presence of the electron-withdrawing trifluoromethyl group and the deactivating but ortho-, para-directing bromo substituent, along with the acidic N-H proton, allows for precise chemical modifications at different positions of the pyrrole ring.

Electrophilic Aromatic Substitution Pathways

Pyrrole is an electron-rich heteroaromatic compound, making it prone to electrophilic aromatic substitution. researchgate.net However, the substituents on this compound significantly influence the regioselectivity of these reactions. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic attack, while the bromo group further deactivates it but directs incoming electrophiles to the positions ortho and para to it.

In a related pyrrole system, the bromination of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile with bromine in acetic acid proceeds to give the 4-bromo derivative. prepchem.com This suggests that electrophilic substitution on a pyrrole ring already bearing a trifluoromethyl group is feasible. The reaction is typically carried out at elevated temperatures, and in some cases, requires an extended reaction time to achieve high conversion. prepchem.com

Lithiation-Mediated Functionalization

Lithiation provides an alternative and powerful strategy for the regioselective functionalization of the pyrrole ring. This method relies on the deprotonation of the most acidic proton in the molecule by a strong base, typically an organolithium reagent, to generate a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. For 2-trifluoromethyl-1H-pyrrole, lithiation has been shown to be a key step in the preparation of various substituted derivatives. researchgate.net This approach allows for the introduction of functionalities at specific positions that might be difficult to achieve through electrophilic substitution.

Chemical Modifications of Substituent Groups

Beyond the pyrrole ring itself, the bromo and trifluoromethyl substituents offer opportunities for further chemical transformations.

Oxidation and Reduction Reactions

While specific examples of oxidation and reduction reactions on this compound are not extensively detailed in the provided search results, the general principles of organic chemistry suggest potential transformations. The pyrrole ring itself can be susceptible to oxidation, potentially leading to the formation of pyrrolinones or ring-opened products depending on the reaction conditions. The trifluoromethyl group is generally stable to common oxidizing and reducing agents.

Nucleophilic Substitution Reactions

The bromine atom on the pyrrole ring is a potential site for nucleophilic substitution reactions, although such reactions on electron-rich aromatic rings can be challenging. However, in certain activated systems or through metal-catalyzed cross-coupling reactions, the bromine can be replaced by other functional groups. For instance, the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles has been achieved from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones and amines, showcasing a pathway to introduce nitrogen nucleophiles. acs.org

Derivatization of Carbonitrile and Halogen Moieties

In derivatives of this compound that also contain a carbonitrile group, such as 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile, this nitrile moiety offers a rich site for chemical modification. prepchem.comcymitquimica.com Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or converted to various other functional groups.

The halogen (bromo) moiety is a versatile handle for a variety of transformations. A notable example includes the N-alkylation with bromomethyl groups to yield compounds like 4-bromo-1-(bromomethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. chemicalbook.com

Table of Synthetic Transformations:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | Bromine, Acetic Acid | 4-Bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | Electrophilic Aromatic Substitution |

| 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones | Amines | 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles | Nucleophilic Substitution/Cyclization |

| 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Bromomethylating agent | 4-bromo-1-(bromomethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | N-Alkylation |

Synthesis of Advanced Fluorinated Building Blocks and Prolines from Trifluoromethylpyrroles via Hydrogenation

The catalytic hydrogenation of functionalized pyrroles represents a powerful strategy for the synthesis of advanced fluorinated building blocks, including valuable proline derivatives. The trifluoromethyl group in these pyrroles enhances their metabolic stability and lipophilicity, making the resulting hydrogenated products attractive for pharmaceutical and medicinal chemistry. digitellinc.com

A key transformation in this area is the reduction of the pyrrole ring to a pyrrolidine (B122466) scaffold. For instance, the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been achieved through the catalytic hydrogenation of its benzyl (B1604629) ester derivative. digitellinc.com While direct catalytic hydrogenation of some pyrrole esters can lead to complex mixtures, the use of a benzyl ester protecting group allows for a clean reduction of the pyrrole ring followed by deprotection to yield the desired carboxylic acid. digitellinc.com This approach highlights the importance of substrate design in achieving successful hydrogenations.

The hydrogenation of trifluoromethyl-substituted pyrroles can be influenced by the catalyst, solvent, and reaction conditions, which in turn affect the stereoselectivity of the resulting products. The synthesis of various fluorinated proline analogues demonstrates the utility of this methodology. These proline derivatives, with the trifluoromethyl group at different positions, serve as important tools in peptide and protein chemistry, influencing peptide conformation and serving as ¹⁹F NMR probes. researchgate.netresearchgate.net

The general scheme for the synthesis of fluorinated prolines from trifluoromethylpyrroles often involves the initial synthesis of a substituted trifluoromethylpyrrole, followed by catalytic hydrogenation to reduce the pyrrole ring. The specific substituents on the pyrrole ring can direct the stereochemical outcome of the hydrogenation.

Table 1: Examples of Catalytic Hydrogenation of Trifluoromethylpyrrole Derivatives

| Starting Material | Catalyst | Product | Application | Reference |

| Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | Not Specified | 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | Synthesis of fluorinated building blocks | digitellinc.com |

| Substituted 2-(Trifluoromethyl)pyrroles | Not Specified | Isomeric 2-(Trifluoromethyl)prolines | Advanced fluorinated building blocks | researchgate.net |

Mechanistic Investigations of Key Transformations

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms of transformations involving halogenated and fluorinated organic molecules. researchgate.netnih.gov While a specific computational study on every transformation of this compound may not be publicly available, the principles and methodologies are well-established through studies on related systems.

For instance, DFT calculations have been successfully employed to investigate the reaction pathways of the addition of molecular bromine to substituted alkynes. researchgate.net These studies analyze the potential energy surfaces of different reaction channels, helping to predict the most likely products and understand the factors controlling regioselectivity and stereoselectivity. Similar computational approaches can be applied to understand the bromination or other electrophilic substitution reactions of the this compound ring.

Furthermore, dual-level direct dynamics studies have been used to investigate the multichannel reactions of fluorine atoms with molecules like HOCl and HOBr. nih.gov These studies calculate the minimum energy paths and further refine the single-point energies to provide a detailed understanding of the reaction kinetics and dominant reaction channels. This type of analysis would be highly valuable in predicting the reactivity of the bromine atom in this compound towards various reagents and under different conditions.

Computational models can also shed light on the conformational properties of the pyrrole ring and the influence of the bromo and trifluoromethyl substituents on its reactivity. nih.gov By understanding the electronic distribution and steric factors through computational analysis, chemists can better design synthetic strategies and predict the outcomes of reactions.

Role of Catalysis in Enhancing Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, improve yields, and, most importantly, control selectivity (chemo-, regio-, and stereoselectivity). rsc.orgresearchgate.netnih.gov In the context of transformations involving this compound, catalysis is crucial for achieving desired outcomes efficiently and with high precision.

Regioselectivity: The Paal-Knorr synthesis, a common method for preparing pyrroles, can be significantly influenced by the choice of catalyst. Studies have shown that different solid acid catalysts, such as various forms of alumina, can lead to varying yields of N-substituted pyrroles. researchgate.net For instance, the use of CATAPAL 200, a specific type of alumina, has been shown to afford high yields in the synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole. researchgate.net This highlights how the catalyst's properties, such as its Brønsted acidity, can direct the reaction pathway and improve the yield of the desired regioisomer. researchgate.net

Enantioselectivity: In the synthesis of chiral molecules, such as the fluorinated prolines derived from trifluoromethylpyrroles, enantioselective catalysis is paramount. Organocatalysis has emerged as a powerful tool for such transformations. For example, the enantioselective synthesis of β-trifluoromethylated pyrrolines has been achieved with high enantiomeric excess (ee) using organocatalysts. rsc.org This approach often involves a conjugate addition followed by a cyclization sequence, where the chiral catalyst directs the formation of one enantiomer over the other.

Chemoselectivity: Many functionalized pyrroles, including this compound, possess multiple reactive sites. Catalysis can be employed to achieve chemoselective transformations, where a reagent reacts with one functional group in the presence of others. For instance, metal-organic frameworks (MOFs) are being explored as catalytic selectivity regulators. rsc.org By engineering the microenvironment within the MOF, it is possible to control the access of substrates to the catalytic sites, thereby favoring a specific reaction pathway.

The development of new catalytic systems, including those based on transition metals and organocatalysts, continues to expand the synthetic utility of complex molecules like this compound, enabling the synthesis of high-value compounds with improved efficiency and selectivity. acs.org

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic techniques are fundamental in the analysis of complex pyrrole (B145914) structures. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Pyrrole Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For substituted pyrroles, ¹H and ¹³C NMR provide critical data on the chemical environment of hydrogen and carbon atoms, respectively.

In complex pyrrole structures, the chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For instance, protons on the pyrrole ring will have characteristic shifts, which are influenced by the electron-withdrawing or -donating nature of the substituents. The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, and the bromine atom both significantly influence the chemical shifts of the pyrrole ring protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org The chemical shifts of the carbon atoms in the pyrrole ring and the trifluoromethyl group are diagnostic. libretexts.org Due to the wide range of chemical shifts in ¹³C NMR, it is often possible to resolve signals for each unique carbon atom, even in complex structures. libretexts.org Broadband decoupling is a common technique used to simplify the spectrum by removing the coupling between carbon and hydrogen atoms, resulting in a spectrum where each carbon signal appears as a singlet. libretexts.org

Table 1: Predicted NMR Data for 4-bromo-2-(trifluoromethyl)-1H-pyrrole

This table presents predicted chemical shift ranges based on the analysis of similar substituted pyrrole structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (N-H) | 8.0 - 9.5 | Broad Singlet | The chemical shift of the N-H proton can be highly variable and is sensitive to solvent and concentration. |

| ¹H (Ring) | 6.0 - 7.5 | Doublet, Doublet | The two protons on the pyrrole ring will appear as doublets due to coupling with each other. Their exact shifts are influenced by the bromo and trifluoromethyl substituents. |

| ¹³C (C-Br) | 95 - 110 | Singlet | The carbon atom bonded to bromine is expected to be significantly shielded. |

| ¹³C (C-CF₃) | 115 - 130 | Quartet | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ¹³C (Ring) | 105 - 125 | Singlet | The remaining two carbon atoms of the pyrrole ring will have distinct chemical shifts. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary, as some vibrational modes that are strong in FT-IR may be weak or absent in Raman spectra, and vice versa. spectroscopyonline.com

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches, C=C stretching of the pyrrole ring, and vibrations associated with the C-Br and C-F bonds. The N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are usually strong and appear in the range of 1000-1300 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the pyrrole ring and the C-C backbone. surfacesciencewestern.com The symmetric vibrations of the pyrrole ring are often more prominent in the Raman spectrum.

A study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate utilized both FT-IR and Raman spectroscopy to investigate its vibrational frequencies. nih.gov The experimental spectra were supported by density functional theory (DFT) calculations to assign the observed vibrational modes. nih.gov Similar methodologies can be applied to this compound for a comprehensive vibrational analysis.

Table 2: Expected Vibrational Frequencies for this compound

This table presents expected frequency ranges for key vibrational modes. Actual experimental values may vary.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H Stretch | 3200 - 3500 | FT-IR | Medium to Strong, Broad |

| C-H Stretch (Ring) | 3100 - 3150 | FT-IR, Raman | Medium |

| C=C Stretch (Ring) | 1500 - 1600 | FT-IR, Raman | Medium to Strong |

| C-N Stretch (Ring) | 1300 - 1400 | FT-IR | Strong |

| C-F Stretch (CF₃) | 1000 - 1300 | FT-IR | Strong |

Electronic Absorption Spectroscopy: UV-Vis Studies

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like pyrrole, π to π* transitions are typically observed.

The substitution pattern on the pyrrole ring significantly affects the UV-Vis absorption spectrum. The presence of the bromine atom and the trifluoromethyl group will influence the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λ_max). It is expected that this compound will exhibit absorption bands in the UV region, characteristic of substituted pyrroles.

Mass Spectrometry for High-Resolution Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. HRMS provides a very accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, HRMS would confirm the molecular formula C₅H₃BrF₃N. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, providing accurate bond lengths and angles. mdpi.commdpi.com

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on or near the surface of plasmonic nanostructures. nih.govmdpi.com The Raman signal of the analyte can be enhanced by several orders of magnitude, allowing for the detection of very small quantities of material. nih.gov

While specific SERS studies on this compound were not found, the technique has been applied to the study of other pyrrole derivatives and halogenated compounds. nih.govnih.gov SERS could be employed to investigate the interaction of this compound with various surfaces, providing information about its orientation and binding mechanisms at interfaces. rsc.org This could be particularly relevant for understanding its behavior in various applications, such as in the development of sensors or functional materials. nih.govmdpi.com

Applications and Advanced Materials Research

Role in Pharmaceutical Intermediate Synthesis and Molecular Design Principles

The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a trifluoromethyl group and a bromine atom to this core, as in 4-bromo-2-(trifluoromethyl)-1H-pyrrole, provides a powerful tool for chemists to fine-tune the properties of potential drug candidates.

The trifluoromethyl (-CF3) group is a key player in modern drug design, often introduced to enhance a molecule's pharmacological profile. nih.govwechemglobal.com Its incorporation is a deliberate strategy to improve several key parameters of a drug candidate. hovione.com

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. This property can amplify electrostatic and hydrogen bonding interactions between the drug molecule and its biological target, leading to stronger binding. nih.gov Furthermore, the -CF3 group is larger than a methyl group, which can result in improved binding affinity and selectivity through more favorable hydrophobic interactions. nih.gov

Increased Lipophilicity: The -CF3 group is highly lipophilic, a property that can enhance a drug's ability to permeate biological membranes and reach its target site. nih.gov This can lead to better absorption and distribution throughout the body. hovione.com

The strategic placement of a -CF3 group on a pyrrole ring, as seen in this compound, creates a building block that imparts these desirable characteristics to the resulting pharmaceutical compounds. researchgate.netdigitellinc.com Research has shown that trifluoromethyl-containing compounds can bind more effectively to key viral enzymes or receptors and, in cancer research, can enhance the targeting and inhibitory activity of molecules against tumor cells. wechemglobal.com

Table 1: Impact of Trifluoromethyl Group on Drug Properties

| Property | Influence of Trifluoromethyl (-CF3) Group | Rationale |

| Binding Affinity | Enhanced | High electronegativity improves electrostatic interactions; increased size enhances hydrophobic interactions. nih.gov |

| Metabolic Stability | Improved | The high bond dissociation energy of the C-F bond resists metabolic oxidation. nih.gov |

| Lipophilicity | Increased | Facilitates permeation of biological membranes, improving absorption and transport. nih.govhovione.com |

| Bioavailability | Improved | A consequence of enhanced metabolic stability and membrane permeability. nih.govwechemglobal.com |

This compound and its derivatives are valuable precursors in the synthesis of more complex molecules for drug discovery programs. digitellinc.com The pyrrole core is a well-established pharmacophore, and the bromo and trifluoromethyl substituents offer distinct advantages for lead optimization. researchgate.net

The bromine atom serves as a convenient synthetic handle. It can be readily replaced or modified through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the systematic introduction of diverse chemical groups. This modular approach enables chemists to rapidly generate libraries of related compounds to explore structure-activity relationships (SAR) and identify candidates with optimal potency and selectivity.

For example, derivatives like 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid have been discovered as potent and selective antagonists for treating inflammatory pain, highlighting the utility of the trifluoromethyl moiety in developing targeted therapies. nih.gov The synthesis of various 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid derivatives from trifluoromethyl vinamidinium salts further demonstrates the role of these compounds as key building blocks for new chemical entities. digitellinc.com

Application in Agrochemical Synthesis as Key Intermediates

The utility of fluorinated pyrroles extends into the agrochemical sector, where they serve as crucial intermediates in the production of pesticides. A notable derivative, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, which shares the core 4-bromo-trifluoromethyl-pyrrole structure, is a key component in this field. nih.govcymitquimica.combldpharm.com

This class of compounds is recognized for its potent insecticidal, miticidal, and invertebrate-poisoning properties. google.com Specifically, derivatives such as Tralopyril are used to control mollusks. google.com Furthermore, these pyrrole derivatives are important synthetic precursors for other significant agrochemicals like Chlorfenapyr. google.com

The compound 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is also a component in synergistic antifouling compositions. google.com These formulations are designed to protect underwater materials, such as boat hulls, from the growth of fouling organisms. google.comgoogle.com The synergistic effect is often achieved by combining the pyrrole derivative with other biocides like tolylfluanide, dichlofluanide, or copper and zinc compounds. google.comgoogle.com

Contribution to Advanced Material Science

The unique electronic and structural features of this compound make it a valuable building block not only in life sciences but also in the realm of materials science. Its rigid, aromatic framework and the strong electronic influence of its substituents are properties that can be harnessed to create novel functional materials.

Pyrroles are fundamental building blocks for a wide array of complex macrocycles and functional materials, including porphyrins and BODIPY (boron-dipyrromethene) dyes. nih.gov These larger systems are extensively used in areas such as light-harvesting, sensing, and photodynamic therapy.

The introduction of bromo and trifluoromethyl groups onto the pyrrole unit, as in this compound, allows for precise tuning of the electronic properties of these larger systems. The electron-withdrawing nature of the -CF3 group and the halogen atom can significantly alter the absorption and emission spectra, as well as the electrochemical behavior, of the final material. The bromine atom also provides a reactive site for further functionalization, enabling the construction of complex, multi-component material architectures. nih.gov

Table 2: Key Intermediates and Derivatives

| Compound Name | CAS Number | Application Area |

| 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | 122453-72-9 | Agrochemical Intermediate nih.gov |

| 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (Tralopyril) | 122454-29-9 | Agrochemical, Antifouling Agent cymitquimica.comgoogle.com |

| 4-Bromo-2-(trifluoromethyl)pyridine | 887583-90-6 | Organic Building Block bldpharm.com |

| 4-Bromo-1H-pyrrole-2-carbonitrile | Not Available | Organic Building Block sigmaaldrich.com |

In the field of nonlinear optics (NLO), chromophores are molecules responsible for producing electro-optic effects, where the refractive index of a material changes in response to an applied electric field. These materials are critical for applications in high-speed optical communications and data processing.

The design of effective NLO chromophores often involves a donor-π bridge-acceptor (D-π-A) structure. Research has demonstrated that pyrrole moieties can serve as effective π-conjugated bridges in these systems. rsc.org The electronic properties of this bridge are crucial for maximizing the chromophore's performance.

Supramolecular Chemistry and Self-Assembly of Pyrrole Derivatives

The unique structural features of this compound, namely the electron-withdrawing trifluoromethyl group and the halogen atom, play a crucial role in its supramolecular behavior. These substituents significantly influence the electronic properties of the pyrrole ring, governing the non-covalent interactions that drive self-assembly processes.

The pyrrole NH group is a potent hydrogen-bond donor, while the bromine atom can act as a halogen-bond donor. The trifluoromethyl group, although not a classical hydrogen-bond acceptor, can participate in weaker C-H···F interactions. The interplay of these interactions, including N-H···N, N-H···Br, and π-π stacking, dictates the formation of ordered supramolecular architectures in the solid state. For instance, studies on similar substituted N-tosylpyrroles have revealed a multitude of intermolecular C-H···O interactions that control their packing arrangements. nih.gov The conformation between the pyrrole and substituent groups, such as a tosyl group, often adopts a consistent structure with torsion angles around 90 degrees. nih.gov

The ability of pyrrole derivatives to form predictable and robust supramolecular structures is fundamental to their application in crystal engineering and the design of materials with tailored properties. The specific substitution pattern of this compound makes it an interesting candidate for creating complex, self-assembled systems.

Catalytic Applications Utilizing Pyrrole Scaffolds

The pyrrole scaffold is a privileged structure in catalysis, serving as a framework for ligands in metal-catalyzed reactions and as a core component in organocatalysts. nih.govresearchgate.net The functionalization of this scaffold is key to tuning its catalytic activity.

Organocatalysis has become an indispensable tool for the synthesis of complex molecules, including substituted pyrroles, offering a green and efficient alternative to metal-based catalysts. nih.govnih.gov Various organocatalytic strategies have been developed for constructing the pyrrole ring, often involving cascade reactions. researchgate.netresearchgate.net

For the synthesis of highly substituted pyrroles like this compound, organocatalytic methods can offer precise control over regioselectivity. For example, Brønsted acid catalysts have been used in the cascade β-functionalization/aromatization of N-aryl pyrrolidines to synthesize β-substituted aryl pyrroles containing trifluoromethyl groups. nih.gov Formal [3+2] cycloaddition reactions catalyzed by organophosphines represent another powerful approach to building the pyrrole core from activated alkynes and isocyanides. nih.gov

Table 1: Selected Organocatalytic Methods for Pyrrole Synthesis

| Catalyst Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Brønsted Acid | N-aryl pyrrolidines, Ketoesters | β-functionalized pyrroles | nih.gov |

| Organophosphine | Activated alkynes, Isocyanides | 2,3-di-EWG-substituted pyrroles | nih.gov |

Metal-catalyzed reactions are pivotal for the functionalization of the pyrrole ring, enabling the introduction of a wide array of substituents that would be difficult to incorporate using classical methods. nih.govresearchgate.net The bromine atom in this compound serves as a versatile handle for cross-coupling reactions, while the trifluoromethyl group influences the reactivity and stability of the molecule.

Recent advancements have focused on transition-metal-catalyzed C-H bond functionalization, providing an atom-economical way to modify the pyrrole core. rsc.org Palladium, rhodium, and copper complexes are commonly employed catalysts. For instance, a three-component cascade reaction promoted by Cu(II)/Rh(III) has been developed for the synthesis of fully substituted trifluoromethyl pyrroles from 1,3-enynes, anilines, and a trifluoromethylating agent (Togni-II reagent). nih.gov This method proceeds through an aza-Michael addition, trifluoromethylation, cyclization, and oxidation sequence. nih.gov

Furthermore, palladium-catalyzed reactions are instrumental in creating C-C and C-heteroatom bonds at the bromine-substituted position. These reactions are crucial for elaborating the structure of this compound to build more complex molecules for various applications. The functionalization of such pyrroles is essential for developing advanced materials and biologically active compounds. nih.govresearchgate.net

Table 2: Examples of Metal-Catalyzed Pyrrole Functionalization

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Cu(II)/Rh(III) | Cascade Aza-Michael/Trifluoromethylation | 1,3-Enynes, Anilines, Togni-II Reagent | Fully substituted trifluoromethyl pyrroles | nih.gov |

| Palladium(II) | C-H Functionalization | Benzamides, α-(trifluoromethyl)styrenes | α-(trifluoromethyl)styrenes | snnu.edu.cn |

Emerging Applications in Biosensor Development Based on Pyrrole Scaffolds

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of chemical substances. nih.gov Pyrrole-based polymers, particularly polypyrrole, are excellent materials for biosensor construction due to their conductivity, biocompatibility, and ease of functionalization.

The compound this compound is a promising building block for creating novel biosensing platforms. The trifluoromethyl group can enhance the material's stability and lipophilicity, which can be advantageous for creating stable sensor interfaces and for detecting lipophilic analytes. The bromine atom provides a convenient site for covalent immobilization onto a transducer surface or for linking to biorecognition elements such as enzymes, antibodies, or nucleic acids. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature indicates that 4-bromo-2-(trifluoromethyl)-1H-pyrrole is primarily valued as a versatile building block for the synthesis of more complex, highly functionalized molecules. Direct and extensive research focusing solely on the biological or material properties of the parent compound is limited. Instead, its significance is demonstrated through its implicit role as a precursor in the construction of a variety of substituted pyrroles.

The research landscape is dominated by studies on related, more elaborate structures, particularly those bearing additional substituents at the N1, C3, and C5 positions. For instance, significant research has been conducted on derivatives like 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile, a key intermediate in the synthesis of the insecticide and acaricide, chlorfenapyr. researchgate.net This highlights the agrochemical relevance of the 4-bromo-2-(trifluoromethyl)pyrrole core. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for the efficacy of bioactive molecules. researchgate.net

Furthermore, studies on the functionalization of 2-(trifluoromethyl)-1H-pyrrole and the N-functionalization of 4-amino-2-(trifluoromethyl)-1H-pyrroles provide indirect evidence of the synthetic strategies and chemical reactivity relevant to the title compound. researchgate.netresearchgate.net These studies often utilize electrophilic substitution and lithiation as key steps to introduce further diversity into the pyrrole (B145914) ring system. researchgate.net

Challenges and Opportunities in Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound present a distinct set of challenges and opportunities, primarily influenced by the electronic nature of the substituents.

Challenges:

Regioselectivity in Synthesis: A primary challenge is achieving regioselective bromination of 2-(trifluoromethyl)-1H-pyrrole. The electron-withdrawing nature of the -CF3 group deactivates the pyrrole ring toward electrophilic substitution and directs incoming electrophiles. While the C4 position is a likely target, controlling the reaction to prevent multiple brominations or bromination at other positions can be difficult, often requiring carefully optimized reaction conditions.

Ring Deactivation: The potent electron-withdrawing trifluoromethyl group significantly reduces the electron density of the pyrrole ring. This deactivation can render subsequent functionalization reactions, particularly further electrophilic substitutions, more challenging compared to electron-rich pyrroles.

Opportunities:

Synthetic Handle for Cross-Coupling: The bromine atom at the C4 position serves as an excellent synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. This opens up the possibility of introducing diverse aryl, alkyl, and other functional groups, creating vast libraries of novel compounds.

Versatile Intermediate: The compound is a key intermediate for creating more complex fluorinated building blocks. researchgate.net For example, the N-functionalization of related aminopyrroles with various alkyl halides has been shown to be highly effective, suggesting that the N-H bond of this compound is also amenable to substitution. researchgate.net

Development of Novel Synthetic Methods: The challenges associated with the synthesis of this compound spur opportunities for the development of new, milder, and more selective synthetic methodologies. For instance, flow chemistry or photoredox catalysis could offer more controlled reaction environments.

The table below summarizes potential functionalization reactions for this compound, inferred from studies on analogous structures.

| Reaction Type | Reagents/Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | 1-Alkyl-4-bromo-2-(trifluoromethyl)-1H-pyrrole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-(trifluoromethyl)-1H-pyrrole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2-(trifluoromethyl)-1H-pyrrole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-2-(trifluoromethyl)-1H-pyrrole derivative |

| Stille Coupling | Organostannane, Pd catalyst | 4-Alkyl/Aryl-2-(trifluoromethyl)-1H-pyrrole |

Prospective Avenues for Theoretical and Applied Research

The future research trajectory for this compound can be envisioned along several promising theoretical and applied lines.

Theoretical Research:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure, reactivity, and spectral properties of the molecule. Such studies can predict the most favorable sites for electrophilic and nucleophilic attack, rationalize observed regioselectivity, and guide the design of new synthetic transformations.

Reaction Mechanism Elucidation: Theoretical calculations can help elucidate the mechanisms of key synthetic reactions, such as its formation via bromination or its participation in cross-coupling reactions. This understanding can lead to the optimization of reaction conditions and the development of more efficient catalysts.

Applied Research:

Medicinal Chemistry: The compound is an attractive scaffold for the development of new therapeutic agents. Its derivatives could be synthesized and screened for a wide range of biological activities, including as kinase inhibitors, antibacterial agents, or antiviral compounds. The trifluoromethyl group is a well-established bioisostere for other groups and can enhance drug-like properties.

Agrochemical Discovery: Building on the precedent of chlorfenapyr, there is significant potential in creating novel insecticides, herbicides, and fungicides. The 4-bromo position allows for the introduction of diverse functionalities to fine-tune the biological activity spectrum and environmental profile.

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The pyrrole unit offers potential for creating conductive polymers. Therefore, this compound could serve as a monomer for the synthesis of novel fluorinated polymers with tailored electronic and physical properties for applications in electronics and coatings.

Interdisciplinary Research Potential and Synergistic Approaches

The full potential of this compound can be most effectively unlocked through interdisciplinary collaboration.

Chemistry and Biology: Synthetic organic chemists can collaborate with biochemists and pharmacologists to design and create libraries of derivatives. High-throughput screening of these libraries against various biological targets (e.g., enzymes, receptors) could accelerate the discovery of new drug candidates.

Chemistry and Agriculture: A synergistic approach between synthetic chemists and agricultural scientists is crucial for the development of new crop protection agents. This would involve a cycle of synthesis, biological evaluation against pests and pathogens, and optimization of the chemical structure to enhance efficacy and reduce environmental impact.

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists could lead to the development of novel functional materials. For example, the polymerization of this compound or its derivatives could be explored to create new semiconductors or materials with unique optical properties, with potential applications in organic light-emitting diodes (OLEDs) or sensors.

Q & A

Q. What are the established synthetic methodologies for 4-bromo-2-(trifluoromethyl)-1H-pyrrole, and how can experimental parameters be optimized?

Methodological Answer: The Clauson-Kass pyrrole synthesis is a classical approach for constructing substituted pyrroles. For this compound, bromination and trifluoromethylation steps must be strategically timed. Evidence suggests using intermediates like ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylate, synthesized via coupling reactions under reflux with NaH as a base . Optimization involves adjusting reaction temperature (e.g., 140°C for cyclization ), solvent polarity (DMF for CuI-catalyzed reactions ), and stoichiometry of halogenating agents (e.g., NBS for bromination). TLC and GC-MS are critical for monitoring progress .

Table 1: Key Reaction Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | CuI, L-proline, DMF, 140°C | 42–86 | |

| Bromination | NBS, THF, 0°C to RT | 75–90 |

Q. How can ¹H NMR spectroscopy reliably characterize this compound, and what are common pitfalls in interpretation?

Methodological Answer: The ¹H NMR spectrum of this compound typically shows a singlet for the NH proton (~δ 11.4–12.1 ppm) and distinct aromatic resonances. For example, the trifluoromethyl group deshields adjacent protons, resulting in a singlet at δ 6.68 ppm for the pyrrole ring . The bromine substituent causes splitting patterns in coupled systems (e.g., doublets at δ 7.29–7.69 ppm for aryl protons) . Pitfalls include:

- Overlapping peaks due to rotamers (use variable-temperature NMR).

- Misassignment of NH protons (confirm via D₂O exchange).

- Artifacts from residual solvents (e.g., DMSO-d₅ at δ 2.50 ppm).

Reference Spectrum:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antitubercular activity?

Methodological Answer: SAR analysis requires systematic substitution at the pyrrole core. For example:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability. Derivatives with 4-(thiomorpholin-4-yl)methyl substituents showed improved MIC values against M. tuberculosis .

- Bromine Position: Para-bromo substituents increase steric bulk, potentially improving target binding. Compare with meta-bromo analogs using in vitro assays .

- Heterocyclic Fusion: Copper-catalyzed cyclization (e.g., pyrrolo[1,2-a]quinoxalin-4(5H)-one) introduces rigidity, impacting pharmacokinetics .

Experimental Design:

Q. What computational approaches predict the reactivity of this compound in hydrogenation or electrophilic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.